molecular formula C12H7NO2S B130779 2-Nitrodibenzothiophene CAS No. 6639-36-7

2-Nitrodibenzothiophene

Cat. No.: B130779
CAS No.: 6639-36-7
M. Wt: 229.26 g/mol
InChI Key: GXLYVLHWXVRVKI-UHFFFAOYSA-N
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Description

2-Nitrodibenzothiophene is a chemical compound with the molecular formula C12H7NO2S . It has an average mass of 229.255 Da and a monoisotopic mass of 229.019745 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. The first compound studied was carbazole, and 1-Nitro-, 3-nitro-, 1,6-dinitro-, and 3,6-dinitrocarbazole were synthesized by literature methods . The synthesis of 2,4,8-trinitro- and 2,4,6,8-tetranitrodibenzothiophenes were identified as minor constituents of product mixtures, after separation by preparative HPLC .


Molecular Structure Analysis

The molecular structure of this compound consists of a central structure of the drug molecule, which is characterized by the presence of a β-lactam ring .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 422.5±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 209.3±21.2 °C . Its index of refraction is 1.783, and it has a molar refractivity of 66.9±0.3 cm3 .

Scientific Research Applications

  • Chemical Synthesis and Analysis:

    • Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups, showcasing the utility of compounds like 2-Nitrodibenzothiophene in chemical synthesis and analysis (Ellman, 1959).
    • Dreuw et al. (2012) explored the computational design of two-photon active caging compounds based on Nitrodibenzofuran, a related compound, demonstrating the relevance of these molecules in advanced chemical design (Dreuw et al., 2012).
  • Materials Science and Environmental Applications:

    • Zeng et al. (2004) evaluated sulfur-polycyclic aromatic hydrocarbons (S-PAHs) like Dibenzothiophene for their potential as urban stormwater runoff markers, highlighting environmental monitoring applications (Zeng et al., 2004).
  • Pharmacological and Biological Research:

    • Zhou et al. (2019) developed an organocatalyzed dearomative aza-Michael/Michael addition cascade of 2-nitrobenzothiophenes, a process that can be critical in pharmacological research and drug development (Zhou et al., 2019).
    • Coustard (2001) investigated the synthesis of cyclic orthothioesters from 2-nitro derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Coustard, 2001).
  • Energy and Electronic Materials:

    • Christofi (1990) reported on the synthesis of organic nitro compounds, including this compound, for the production of energy-rich materials, indicating its importance in energy research (Christofi, 1990).
    • Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, showcasing the potential of nitro compounds in molecular electronics (Chen et al., 1999).

Biochemical Analysis

Biochemical Properties

2-Nitrodibenzothiophene plays a crucial role in biochemical reactions, particularly in the degradation of sulfur-containing compounds. It interacts with various enzymes and proteins involved in the metabolic pathways of polycyclic aromatic hydrocarbons. One of the key enzymes that interact with this compound is dioxygenase, which catalyzes the initial oxidation of the compound. This interaction leads to the formation of dihydrodiols and other metabolites, which are further processed by other enzymes such as monooxygenases and hydrolases . These interactions are essential for the breakdown and detoxification of this compound in biological systems.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to oxidative stress and the activation of stress response pathways in cells . This compound can also induce changes in the expression of genes involved in detoxification and repair mechanisms, highlighting its impact on cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to specific enzymes, such as dioxygenases, and undergoes oxidation to form reactive intermediates . These intermediates can further interact with other cellular components, leading to the activation of signaling pathways and transcription factors that regulate gene expression. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent oxidative stress and cellular damage, emphasizing the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, inflammation, and even cell death. Animal studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels, highlighting the importance of dose-dependent studies to understand its toxicological profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by dioxygenases and monooxygenases. These enzymes catalyze the initial oxidation of the compound, leading to the formation of dihydrodiols and other metabolites . These metabolites are further processed through various enzymatic reactions, resulting in the formation of less toxic and more water-soluble products that can be excreted from the body. The metabolic pathways of this compound are essential for its detoxification and elimination from biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its chemical properties and interactions with cellular components . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-nitrodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7NO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLYVLHWXVRVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216609
Record name Dibenzothiophene, 2-nitro-
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6639-36-7
Record name 2-Nitrodibenzothiophene
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Record name 2-Nitrodibenzothiophene
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Record name 6639-36-7
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Record name Dibenzothiophene, 2-nitro-
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Record name 6639-36-7
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Record name 2-NITRODIBENZOTHIOPHENE
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Synthesis routes and methods

Procedure details

For example, as a result of the nitration, the reaction between the 1H-benzo[de]anthracene of the asphaltene polycyclic core forms 6-nitro-1H-benzo[de]anthracene (19) and the nitration reaction with 2-methyldibenzo[b,d]thiophene yields 2-nitrodibenzo[b,d]thiophene (20).
Name
1H-benzo[de]anthracene
Quantity
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reactant
Reaction Step One
[Compound]
Name
asphaltene polycyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-nitro-1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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